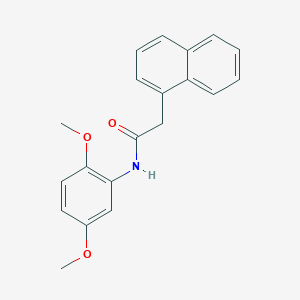

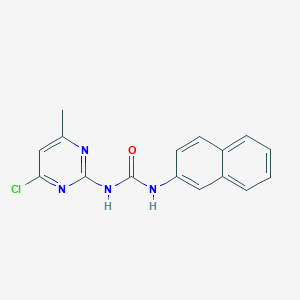

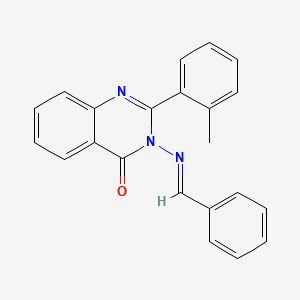

3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation with KMnO_4, leading to the formation of the desired quinazolinones. This method showcases the versatility of Schiff base chemistry in constructing complex quinazolinone structures (Reddy et al., 1986). Additionally, the use of various aromatic aldehydes with 3-amino-2-aryl-4(3H)-quinazolinones under ethanol conditions has been developed as a general method for synthesizing a wide range of quinazolinone derivatives (Gao et al., 2007).

Molecular Structure Analysis

The crystal structure of a related quinazolinone compound provides insight into the molecular structure of 3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone derivatives. These analyses reveal a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, hinting at the potential intermolecular associations of the compound (Yong, 2005).

Chemical Reactions and Properties

The chemical reactivity of 3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone derivatives encompasses a broad spectrum, including the potential for antiviral activities. These compounds have been synthesized and evaluated for their antiviral and cytotoxic activities, indicating the significance of the quinazolinone core in medicinal chemistry applications (Krishnan et al., 2011).

Physical Properties Analysis

The physical properties of 3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone and its derivatives are closely related to their molecular structures. The presence of specific substituents on the quinazolinone core can significantly affect properties such as solubility, melting point, and crystallinity. Although specific physical property data for this compound are not provided, the synthesis and structural analysis imply that such properties are crucial for its applications and behavior in various environments.

Chemical Properties Analysis

The chemical properties of quinazolinones are influenced by their core structure and substituents, impacting their reactivity, stability, and interaction with biological targets. For instance, modifications on the quinazolinone nucleus can alter its electron distribution, affecting its nucleophilic and electrophilic sites, which in turn influence its potential biological activity and interaction with other chemicals (Rabilloud & Sillion, 1980).

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including 3-(substituted benzylideneamino) variants, have shown significant potential in anticancer research. Noolvi and Patel (2013) highlighted the synthesis and characterization of such derivatives, emphasizing their remarkable activity against CNS cancer cell lines through the inhibition of EGFR-tyrosine kinase, suggesting a promising framework for the development of potent antitumor agents (Noolvi & Patel, 2013). Additionally, Das et al. (2012) reported that certain 3-(arylideneamino)-phenylquinazoline-4(3H)-ones demonstrated superior cytotoxic activity against a panel of cancer cell lines, with notable effects in inducing apoptotic cell death and cell cycle arrest, providing evidence of their anticancer potential (Das et al., 2012).

Antiviral and Antimicrobial Activities

Kumar et al. (2010) and Krishnan et al. (2011) discussed the synthesis of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones and their evaluation for antiviral and cytotoxic activities. These compounds exhibited significant activity against various viruses, including herpes simplex and influenza, showcasing their potential as antiviral agents (Kumar et al., 2010); (Krishnan et al., 2011). Nanda et al. (2007) highlighted the antibacterial activity of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, with certain derivatives showing enhanced activity against both Gram-positive and Gram-negative bacteria, underlining the role of the 3-arylideneamino substituent in boosting the antibacterial efficacy of quinazolones (Nanda et al., 2007).

Anticonvulsant and Antidepressant Agents

Amir et al. (2013) synthesized a series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones and evaluated their anticonvulsant and antidepressant activities. Their study identified compounds with promising anticonvulsant properties without causing motor impairment, suggesting the therapeutic potential of these quinazolinone derivatives in treating neurological disorders (Amir et al., 2013).

Anti-inflammatory Activity

Chatterjee et al. (2012) investigated the anti-inflammatory effects of a novel 2-phenylquinazoline analog, which showed significant activity in reducing proinflammatory cytokines and mediators in both in vitro and in vivo models. This research provides insights into the anti-inflammatory mechanisms of quinazolinone derivatives and their potential in treating inflammatory diseases (Chatterjee et al., 2012).

Propriétés

IUPAC Name |

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-16-9-5-6-12-18(16)21-24-20-14-8-7-13-19(20)22(26)25(21)23-15-17-10-3-2-4-11-17/h2-15H,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUGESDEMKMCBL-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)

![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)

![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)

![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)